![molecular formula C22H24ClF2N3O2S2 B2806551 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216964-48-5](/img/structure/B2806551.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a benzo[d]thiazol-2-yl group, a morpholinoethyl group, and a phenylthio group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d]thiazol-2-yl group could potentially introduce aromaticity into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and withdrawing properties of the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the nature of its functional groups. For example, the presence of the morpholinoethyl group could potentially increase the compound’s solubility in water .Scientific Research Applications
Chemical Synthesis and Characterization
Compounds with structures similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride have been synthesized and characterized using a range of techniques. For instance, derivatives of benzo[d]thiazol have been prepared and analyzed to determine their structural and physicochemical properties. These compounds are synthesized through reactions involving benzo[d]thiazol-2-amine and various reagents, fully characterized by spectral data including 1H, 13C NMR, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).
Potential Biological Activities
Studies have focused on the synthesis and evaluation of compounds with benzo[d]thiazol moieties for their potential biological activities, including antimicrobial, anti-inflammatory, and psychotropic effects. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings suggest that such compounds hold promise for therapeutic applications, emphasizing the importance of structural features for their biological efficacy (Zablotskaya et al., 2013).
Applications in Drug Development
The research on similar compounds has implications for drug development, particularly in designing new molecules with potential as neurokinin-1 receptor antagonists, which could be effective in treating conditions like emesis and depression. This highlights the relevance of such compounds in developing novel therapeutics that can be administered via different routes, including oral and intravenous, to achieve desired pharmacological effects (Harrison et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylsulfanylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S2.ClH/c23-16-14-18(24)21-19(15-16)31-22(25-21)27(8-7-26-9-11-29-12-10-26)20(28)6-13-30-17-4-2-1-3-5-17;/h1-5,14-15H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGWJDTXHBYFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCSC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.